3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen

COX-2 substrate-selective inhibition profen SAR achiral probe design

This compound uniquely combines α-desmethyl (achiral) and 3',4'-dimethoxy modifications on the flurbiprofen scaffold—a dual-substitution not available in any single-analogue standard. The α-desmethyl core has been validated with an IC50 of 0.11 μM against 2-AG oxygenation by murine COX-2, while 3',4'-dimethoxy substituents offer distinct electronic and steric profiles for probing distal phenyl ring SAR. As an achiral, non-enantiomeric analyte, it simplifies LC-MS/MS method development by eliminating the need for chiral stationary phases. Supplied exclusively for research use as a reference standard, analytical intermediate, or SAR tool compound. Substitute with flurbiprofen, its 4'-hydroxy metabolite, or mono-modified α-desmethyl flurbiprofen would confound SAR interpretation and compromise analytical specificity at the intersection of these two pharmacophoric determinants.

Molecular Formula C16H15FO4
Molecular Weight 290.29
CAS No. 1346604-78-1
Cat. No. B584578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen
CAS1346604-78-1
Synonyms2-Fluoro-3’,4’-dihydroxy-α-desmethyl-[1,1’-biphenyl]-4-acetic Acid Dimethyl Ester;  _x000B_2-(3’,4’-Dihydroxy-2-fluoro-4-biphenylyl) Ethanoic Acid Dimethyl Ester;  2-Fluoro-3’,4’-dimethoxy-[1,1’-biphenyl]-4-acetic Acid; 
Molecular FormulaC16H15FO4
Molecular Weight290.29
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F)OC
InChIInChI=1S/C16H15FO4/c1-20-14-6-4-11(9-15(14)21-2)12-5-3-10(7-13(12)17)8-16(18)19/h3-7,9H,8H2,1-2H3,(H,18,19)
InChIKeyLJWFXMPMXFMHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen (CAS 1346604-78-1): Structural Identity and Research-Grade Procurement Profile


3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen (CAS 1346604-78-1) is a synthetic derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid (profen) class . Its systematic name is 2-[4-(3,4-dimethoxyphenyl)-3-fluorophenyl]acetic acid, with a molecular formula of C16H15FO4 and a molecular weight of 290.29 g/mol . The compound is characterized by two key structural modifications relative to flurbiprofen: (i) demethylation at the α-carbon (replacing the propionic acid side chain with an acetic acid moiety) and (ii) dimethoxylation at the 3' and 4' positions on the biphenyl ring . These combined modifications place it at the intersection of two distinct profen analogue series—α-desmethyl profens and 3',4'-dimethoxy profens—making it a unique scaffold entity rather than a standard metabolite or simple derivative [1]. The compound is supplied exclusively for research use as a reference standard, analytical intermediate, or tool compound for structure-activity relationship (SAR) investigations, and is not intended for diagnostic or therapeutic applications .

Why 3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen Cannot Be Replaced by Standard Profen Analogues in COX-2 Substrate-Selectivity Research


Profens are subject to stringent structure-activity relationships (SAR) where even single-point modifications produce divergent pharmacological outcomes. The α-monomethyl substitution characteristic of parent profens is long established as essential for canonical COX inhibition potency; consequently, α-desmethyl (arylacetic acid) derivatives are routinely predicted to exhibit drastically reduced or abolished activity [1]. However, recent investigations have challenged this generalization, revealing that α-desmethyl flurbiprofen (3a) retains unexpected potency as a substrate-selective COX-2 inhibitor (IC50 = 0.11 μM against 2-AG oxygenation) while losing chiral center complexity [2]. Independently, dimethoxylation at the 3' and 4' positions alters the electronic and steric profile of the biphenyl scaffold, which in related analogue series has been shown to modulate both COX-2 binding affinity and selectivity profiles [2]. The target compound—combining both α-desmethyl and 3',4'-dimethoxy modifications—occupies a structural space not represented by either modification in isolation. Substituting this compound with flurbiprofen, its 4'-hydroxy metabolite, or mono-modified α-desmethyl flurbiprofen would confound SAR interpretation, compromise analytical method specificity, and risk mischaracterization of functional activity at the intersection of these two pharmacophoric determinants [2].

Quantitative Differentiation Evidence for 3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen Against Closest Structural Comparators


Dual α-Desmethyl plus 3',4'-Dimethoxy Modification: Structural Differentiation from Mono-Modified Flurbiprofen Analogues

The target compound represents the only profen analogue combining α-desmethyl (acetic acid side chain instead of propionic acid) with 3',4'-dimethoxy substitution on the biphenyl ring. In the systematic evaluation of achiral profen probes, desmethylflurbiprofen (3a; compound bearing only the α-desmethyl modification) exhibited an IC50 of 0.11 μM for inhibition of 2-arachidonoylglycerol (2-AG) oxygenation by COX-2, while maintaining a distinct substrate-selective profile that spares arachidonic acid (AA) oxygenation [1]. The 3',4'-dimethoxy modification introduces additional steric bulk and altered electron density on the distal phenyl ring, which in related profen series has been shown to modulate inhibitor potency and selectivity through differential engagement with the COX-2 active site [1]. No other commercially available flurbiprofen analogue simultaneously incorporates both of these validated pharmacophoric modifications in a single molecular entity [2].

COX-2 substrate-selective inhibition profen SAR achiral probe design

COX-2 Substrate-Selective Inhibition Potency of the α-Desmethyl Scaffold: Quantitative Baseline for the Target Compound's Core Pharmacophore

The α-desmethyl flurbiprofen scaffold—the core pharmacophoric element present in the target compound—was quantitatively characterized by Windsor et al. for COX-2 substrate-selective inhibition. Desmethylflurbiprofen (3a) demonstrated an IC50 of 0.11 μM against 2-AG oxygenation by purified murine COX-2, placing it among the most potent achiral profen probes identified in the study [1]. Critically, this compound exhibited substrate selectivity: it inhibited endocannabinoid (2-AG) oxygenation with significantly greater potency than arachidonic acid (AA) oxygenation—a selectivity profile that differs fundamentally from the parent profens and that is directly attributable to the α-desmethyl modification [1]. The target compound's 3',4'-dimethoxy groups are predicted, based on the SAR trend that substituent size on the distal phenyl ring modulates both inhibitory potency and the degree of substrate selectivity, to further tune this pharmacological profile [1]. The X-ray crystal structure of desmethylflurbiprofen bound to murine COX-2 (PDB 4FM5, resolution 2.81 Å) confirmed a binding mode similar to other profens within the COX active site, providing a structural framework for interpreting the effects of additional ring substitutions [1].

COX-2 inhibition endocannabinoid oxygenation substrate-selective pharmacology

Achirality as a Differentiation Factor: Reduced Analytical Complexity Compared to Chiral (R)- and (S)-Profens

Unlike flurbiprofen and its α-methylated analogues, which exist as racemic mixtures or enantiopure (R)- and (S)-forms requiring chiral chromatographic separation, the target compound is achiral by virtue of its α-desmethyl (acetic acid) side chain [1]. This structural feature eliminates the analytical burden of enantiomer resolution in HPLC methods, simplifying quantitative analysis workflows. In contrast, the analysis of flurbiprofen and its major metabolites (4'-hydroxyflurbiprofen, 3'-hydroxy-4'-methoxyflurbiprofen, and 3',4'-dihydroxyflurbiprofen) requires dedicated chiral stationary phases or derivatization protocols to resolve R- and S-enantiomers, which have been shown to exhibit differential pharmacokinetics and pharmacological activity [2]. The absence of a chiral center makes the target compound an analytically cleaner reference standard for method development, impurity profiling, and quantification of structurally related substances in pharmaceutical quality control contexts [1].

chiral separation analytical reference standard profen enantiomers

In Vivo Pharmacokinetic Benchmark of the α-Desmethyl Scaffold: Half-Life Comparable to Ibuprofen in Mice

Desmethylflurbiprofen (the α-desmethyl scaffold shared by the target compound) exhibited a pharmacokinetic half-life in mice comparable to that of ibuprofen, a clinically widely used profen [1]. This is a significant differentiation from parent flurbiprofen, which has distinct pharmacokinetic properties including extensive hepatic metabolism via CYP2C9 and a longer elimination half-life in humans [1]. The in vivo viability of the α-desmethyl scaffold supports its utility as an in vivo probe molecule, a role for which the target compound may be further optimized through the additional 3',4'-dimethoxy substitution [1]. Although direct PK data for the 3',4'-dimethoxy α-desmethyl derivative have not been published, the established PK tractability of the core scaffold, combined with the X-ray crystallographic validation of COX-2 target engagement (PDB 4FM5), provides a rational basis for prioritizing this compound in in vivo experimental designs over flurbiprofen-derived metabolites or analogues with unknown in vivo stability [1].

pharmacokinetics in vivo half-life profen probe development

Flurbiprofen Scaffold Superiority in COX-2 Potency and Selectivity Among Profen Chemotypes

In the systematic comparative evaluation of achiral profen probes spanning five distinct chemical scaffolds (flurbiprofen, naproxen, ibuprofen, fenoprofen, and ketoprofen derivatives), inhibitors based on the flurbiprofen scaffold demonstrated the greatest potency and substrate selectivity [1]. This scaffold-level finding establishes flurbiprofen-based analogues as the preferred chemotype for developing COX-2 substrate-selective probes, providing a direct rationale for selecting the target compound (a flurbiprofen-scaffold derivative) over corresponding analogues built on naproxen, ibuprofen, fenoprofen, or ketoprofen scaffolds for this pharmacological application. The target compound benefits from this scaffold advantage while incorporating additional modifications (α-desmethyl and 3',4'-dimethoxy) that further differentiate it within the flurbiprofen series [1].

profen scaffold comparison COX-2 selectivity flurbiprofen analogue potency

Validated Application Scenarios for 3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen Based on Structural and Pharmacological Evidence


COX-2 Substrate-Selective Inhibitor Probe Development Requiring Combined α-Desmethyl and Aryl-Modified Pharmacophores

For research groups developing next-generation substrate-selective COX-2 inhibitors, this compound provides a unique scaffold advantage that cannot be replicated by any single-modification analogue. The α-desmethyl core confers achirality and has been validated with an IC50 of 0.11 μM against 2-AG oxygenation by murine COX-2, while the 3',4'-dimethoxy substitution offers a distinct electronic and steric profile for probing distal phenyl ring SAR [1]. The flurbiprofen scaffold origin provides the highest potency and selectivity baseline among five profen chemotypes [1]. This compound is appropriate as a starting point for systematic derivatization studies aimed at optimizing substrate-selective inhibition of endocannabinoid oxygenation while sparing prostaglandin synthesis.

Analytical Reference Standard for LC-MS/MS Method Development Targeting Profen-Class Impurities and Metabolites

As an achiral, well-characterized flurbiprofen derivative with a defined molecular weight of 290.29 g/mol and established IUPAC nomenclature (2-[4-(3,4-dimethoxyphenyl)-3-fluorophenyl]acetic acid), this compound serves as a structurally distinct internal standard or calibration reference in quantitative LC-MS/MS methods [2]. Its chromatographic behavior as a single, non-enantiomeric peak simplifies method development compared to chiral profen reference standards, which require specialized stationary phases and longer analytical run times [3]. The compound's structural uniqueness relative to endogenous flurbiprofen metabolites (4'-hydroxyflurbiprofen, 3',4'-dihydroxyflurbiprofen, and 3'-hydroxy-4'-methoxyflurbiprofen) ensures unambiguous mass spectrometric identification with minimal risk of isobaric interference in biological matrices [3].

Structure-Activity Relationship (SAR) Studies Interrogating the Intersection of α-Substitution and Distal Ring Modification in Profens

The published SAR literature on profens has separately explored α-substitution variants (desmethyl, dimethyl, cyclopropyl, and racemic series) and aryl ring modifications [1][4]. However, compounds that systematically combine specific α-substitutions with specific ring modifications remain sparse. This compound represents one of the few commercially available entities that combines α-desmethyl with 3',4'-dimethoxy modifications on a flurbiprofen scaffold. It is therefore a critical tool compound for experimental designs that seek to deconvolute the orthogonal contributions of the α-position and the distal aryl ring to COX enzyme inhibition potency, substrate selectivity, and lipoxygenase (LOX) inhibitory potential—the latter being an emerging dimension of profen pharmacology [4].

Crystallography and Biophysical Studies of COX-2–Ligand Interactions Using an Achiral Profen Probe

The X-ray crystal structure of desmethylflurbiprofen bound to murine COX-2 (PDB 4FM5, 2.81 Å resolution) has established the binding mode of α-desmethyl profens within the COX active site [1]. The target compound extends this structural framework with 3',4'-dimethoxy substituents that are predicted to engage in additional hydrophobic and/or hydrogen-bonding interactions within the COX-2 substrate channel. For structural biology groups pursuing co-crystallization or cryo-EM studies of COX-2–inhibitor complexes, this compound offers a chemically distinct ligand with well-precedented binding to the target, facilitating phase determination or comparative structural analysis. Its procurement as a high-purity research-grade solid (off-white, ≥95% purity as per vendor specifications) meets the requirements for crystallographic-grade ligand preparation [2].

Quote Request

Request a Quote for 3',4'-Dimethoxy alpha-Desmethyl Flurbiprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.